molecular formula C7H14ClNO B2499889 (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2411279-09-7

(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

Cat. No. B2499889
CAS RN: 2411279-09-7
M. Wt: 163.65
InChI Key: PKEAFHBUZASMIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves strategic functional group placement and control of neighboring group participation. For instance, a stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon is described, which is a key intermediate for methano-bridged pyrrolidines . The synthesis utilizes an electrophilic addition-rearrangement route with a 3-nosyloxymethyl group to suppress unwanted oxygen neighboring group participation . Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes is achieved through the imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, providing a framework that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using NMR spectroscopy. For example, the NMR spectra of 2,3-dihydro-1,3-methano-1H-indene were studied, leading to corrections of previously published coupling constants and providing insights into the electronic environment of the methylene carbon atoms . Such detailed NMR analysis is crucial for understanding the molecular structure of complex bicyclic systems and could be applied to the compound "(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride" for a comprehensive structural elucidation.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "this compound," but they do discuss reactions pertinent to bicyclic compounds. The rearrangement and cyclization reactions are key steps in the synthesis of these structures . Understanding these reactions is essential for the synthesis and functionalization of the compound , as they provide a basis for predicting reactivity and designing synthetic pathways.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly discussed, the papers provide insights into the properties of structurally related compounds. For example, the deshielding effect observed in the NMR analysis of methylene carbon atoms in the presence of π electron systems is a physical property that could be relevant to the compound of interest . Such properties are important for understanding the behavior of the compound under various conditions and can guide the development of applications and further studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways and Derivatives : The compound is involved in the synthesis of various derivatives. For instance, 2-oxabicyclo[2.1.1]hexane and its derivatives have been synthesized via cyclization and photocycloaddition processes. These methods highlight the compound's potential in creating diverse chemical structures (Kirmse & Mrotzeck, 1988).

  • Formation of Azabicyclohexanes : The compound plays a role in the formation of 2-azabicyclo[2.1.1]hexanes, which are important in the creation of structures like 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996).

  • Use in Nucleoside Analogues Synthesis : It's also utilized in synthesizing novel carbocyclic nucleoside analogues, which are significant in virology research, especially for the activity against Coxsackie virus (Hřebabecký et al., 2009).

Applications in Structural and Biochemical Studies

  • Structural Analysis : The compound aids in structural studies. For example, N-(2-Pyridylmethyleneamino)dehydroabietylamine, a related compound, has been synthesized for structural analysis, highlighting its use in understanding molecular configurations (Wu et al., 2009).

  • Polypropionate Fragments Synthesis : It is instrumental in the asymmetric synthesis of polypropionate fragments and branched lactones, showcasing its versatility in organic synthesis (Kernen & Vogel, 1993).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving similar structures have been studied for their photocytotoxic properties and potential in cellular imaging (Basu et al., 2014).

Other Notable Applications

  • Drug Discovery Platform : The compound's scaffold, hexahydro-2H-thieno[2,3-c]pyrrole, has been proposed as a base for drug discovery, showcasing its importance in medicinal chemistry (Yarmolchuk et al., 2011).

  • Histamine Receptor Ligands : Tetrahydrofuran-based compounds with a bicyclic core including similar structures have been synthesized as potential histamine receptor ligands (Bodensteiner et al., 2013).

  • Functional Models for Methane Monooxygenases : Diiron(III) complexes of tridentate 3N ligands, related to this compound, have been studied as models for methane monooxygenases, important in understanding enzymatic reactions (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

(3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-8)9-5;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMXIOARVUDYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2)(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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